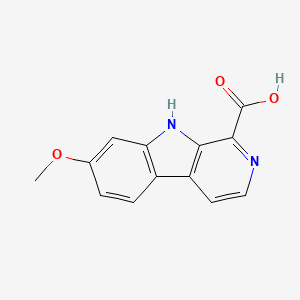![molecular formula C11H12FN3O2 B7829084 (Z)-2-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]-N'-HYDROXYETHANIMIDAMIDE](/img/structure/B7829084.png)
(Z)-2-[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]-N'-HYDROXYETHANIMIDAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide is a synthetic compound characterized by the presence of a fluorophenyl group, an isoxazole ring, and a hydroxyethanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Formation of the Hydroxyethanimidamide Moiety: This step involves the reaction of an appropriate amine with an aldehyde, followed by oxidation to form the hydroxyethanimidamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethanimidamide moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the isoxazole ring, leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional groups.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
Wirkmechanismus
The mechanism of action of 2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction is facilitated by the presence of the fluorophenyl group and the hydroxyethanimidamide moiety, which enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.
4-(5-benzyl-3-(4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N’-hydroxy-2-nitrobenzimidamide: Similar in having a fluorophenyl group and a hydroxyethanimidamide moiety, but with different ring structures.
Uniqueness
2-[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-N’~1~-hydroxyethanimidamide is unique due to its combination of an isoxazole ring and a hydroxyethanimidamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2/c12-8-3-1-7(2-4-8)10-5-9(17-15-10)6-11(13)14-16/h1-4,9,16H,5-6H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGBNHKZDIPDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{3-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B7829007.png)
![[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B7829015.png)
![2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide](/img/structure/B7829023.png)
![Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate](/img/structure/B7829036.png)
![methyl N-[2,4-difluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B7829047.png)



![2-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide](/img/structure/B7829067.png)


![[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B7829104.png)


